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Compound of Interest

1-Bromo-2-(1,1-
Compound Name: _
difluoroethyl)benzene

Cat. No.: B2861802

An In-depth Technical Guide to 1-Bromo-2-(1,1-difluoroethyl)benzene

Introduction

1-Bromo-2-(1,1-difluoroethyl)benzene is a halogenated aromatic compound characterized by
a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at adjacent
(ortho) positions. This unique substitution pattern imparts a distinct set of physical and chemical
properties, making it a valuable intermediate and building block in various fields of chemical
synthesis. Its true potential lies in its application for creating more complex molecular
architectures, particularly in the realms of pharmaceutical and agrochemical research.

The presence of three different reactive handles—the aromatic ring, the bromine substituent,
and the geminal difluoro group—offers chemists a versatile platform for molecular elaboration.
The bromine atom is a classical handle for metal-catalyzed cross-coupling reactions, while the
difluoroethyl moiety can significantly modulate the physicochemical properties of derivative
compounds, such as lipophilicity and metabolic stability. This guide provides a comprehensive
overview of the core properties, synthesis, reactivity, and analytical characterization of this
compound for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-Bromo-2-(1,1-
difluoroethyl)benzene are summarized below. These properties are critical for its handling,
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storage, and application in synthetic protocols.

Property Value Source(s)
CAS Number 444581-46-8 [11[2]
Molecular Formula CsH7BrF2 [1][2]
Molecular Weight 221.04 g/mol [2]
Appearance Liquid [2]

Density 1.518 g/mL at 25 °C [2]
Refractive Index n20/D 1.510 [2]

Flash Point 91 °C (197.1 °F) 2]
SMILES String CC(F)(F)clccceclBr [2]

XZIWDIHNMMLGLA-
InChl Key [2]
UHFFFAOYSA-N

Chemical Structure and Spectroscopic Analysis

The structural identity and purity of 1-Bromo-2-(1,1-difluoroethyl)benzene are unequivocally
established through a combination of spectroscopic techniques, primarily Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS).

Structure:

Cl—H
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Figure 1: Chemical Structure of 1-Bromo-2-(1,1-difluoroethyl)benzene

'H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet
pattern for the four aromatic protons. The methyl protons of the difluoroethyl group will
appear as a triplet due to coupling with the two adjacent fluorine atoms.

o 19F NMR Spectroscopy: The fluorine NMR spectrum provides a clear diagnostic signal for the
-CF2- group. The two equivalent fluorine atoms would likely appear as a quartet due to
coupling with the three protons of the adjacent methyl group.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight
carbon atoms in the molecule. The carbon of the CF2 group will be significantly shifted and
will exhibit a triplet due to one-bond coupling to the two fluorine atoms.

o Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecule will
exhibit a characteristic isotopic pattern for the molecular ion [M]* and [M+2]* in an
approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Chemical Reactivity
Representative Synthesis

While specific literature detailing the synthesis of the ortho isomer is sparse, a highly plausible
and effective route can be adapted from established methods for its para isomer.[3] The
synthesis involves the fluorination of a corresponding ketone precursor using a
deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthetic Scheme:
» Starting Material: The synthesis begins with 1-(2-bromophenyl)ethanone.

o Fluorination: The ketone is dissolved in an inert solvent (e.g., dichloromethane) and treated
with a fluorinating agent such as DAST. The reaction converts the carbonyl group (C=0) into
a geminal difluoride (CF2).[3]

o Workup and Purification: The reaction is carefully quenched with ice water, and the product
is extracted with an organic solvent. The crude product is then purified using silica gel
column chromatography to yield 1-Bromo-2-(1,1-difluoroethyl)benzene.[3]
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This method is robust and generally provides good yields for the transformation of ketones to
geminal difluorides.

Chemical Reactivity

The reactivity of 1-Bromo-2-(1,1-difluoroethyl)benzene is governed by its functional groups:

» Aryl Bromide: The carbon-bromine bond is a key site for reactivity. It readily participates in a
wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and
Sonogashira couplings.[4] This allows for the formation of new carbon-carbon or carbon-
heteroatom bonds, making it an excellent scaffold for building molecular complexity. The
mechanism for these reactions typically involves oxidative addition of the aryl bromide to a
low-valent metal catalyst (e.g., Palladium(0)).

e Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The
directing effects of the existing substituents (bromo and 1,1-difluoroethyl) must be
considered. Both are generally deactivating and ortho-, para-directing (with bromine being a
classic example). However, the steric hindrance from the adjacent bulky difluoroethyl group
will likely favor substitution at positions 4 and 6.

e 1,1-Difluoroethyl Group: This group is chemically robust and generally non-reactive under
typical synthetic conditions. Its primary role is to act as a bioisostere for other groups and to
modify the electronic and steric properties of the molecule, which can be crucial in drug
design to enhance metabolic stability or binding affinity.

Experimental Protocol: Identity and Purity
Verification

To ensure the quality and validity of experimental results, a rigorous, self-validating protocol for
confirming the identity and purity of 1-Bromo-2-(1,1-difluoroethyl)benzene is essential. This
workflow integrates multiple analytical techniques where the results from each method
corroborate the others.

Step-by-Step Methodology

e Sample Preparation:
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o For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6 mL of a
deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

o For GC-MS analysis, prepare a dilute solution of the sample (approx. 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
o Objective: To determine purity and confirm the molecular weight.

o Procedure: Inject 1 uL of the prepared solution into a GC-MS system equipped with a
suitable capillary column (e.g., DB-5ms).

o Data Interpretation: The gas chromatogram should display a single major peak, with the
peak area indicating the purity (e.g., >97%). The mass spectrum corresponding to this
peak should show the molecular ion with the characteristic bromine isotope pattern (m/z
220 and 222 in a ~1:1 ratio).

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To confirm the detailed chemical structure.
o Procedure: Acquire tH, 13C, and °F NMR spectra.
o Data Interpretation:

» 1H NMR: Verify the presence of aromatic protons and the characteristic triplet for the -
CHs group coupled to the two fluorine atoms. The integration of the signals should
correspond to the number of protons in the structure.

» 1°F NMR: Confirm the presence of the -CF2- group signal, which should appear as a
quartet.

» 13C NMR: Confirm the correct number of carbon signals and their chemical shifts,
paying special attention to the C-Br and C-F carbons.

e Data Validation and Confirmation:
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o The molecular weight confirmed by MS must match the molecular formula (CsH7BrF-2).

o The structural fragments identified by NMR (aromatic ring, CHs, CF2) must be consistent
with the overall structure and the MS data.

o The high purity level determined by GC analysis validates that the NMR spectra are
representative of the target compound and not impurities.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical verification process.
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Analytical Validation Workflow
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Caption: A flowchart of the self-validating analytical workflow.
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Applications in Drug Discovery and Materials
Science

Halogenated organic compounds are of profound interest in medicinal chemistry. The
introduction of bromine into a molecule can confer several advantageous properties.[5]

 Increased Potency: Bromine can form halogen bonds, a type of non-covalent interaction that
can enhance the binding affinity of a ligand to its biological target.[5]

e Modulation of Pharmacokinetics: The lipophilicity added by the bromo- and difluoroethyl
groups can improve membrane permeability and alter the metabolic profile of a drug
candidate. The C-F bond, in particular, is exceptionally strong and can block sites of
metabolism, thereby increasing the drug's half-life.

» Bioisosterism: The 1,1-difluoroethyl group can serve as a bioisostere for other chemical
groups, such as a carbonyl or hydroxyl group, while offering improved metabolic stability.

In materials science, such compounds can be used as precursors for synthesizing novel
organic electronic materials, liquid crystals, or specialized polymers where the high atomic
mass of bromine and the polarity of the C-F bonds can be leveraged to achieve desired
material properties.

Safety and Handling

1-Bromo-2-(1,1-difluoroethyl)benzene is a chemical that must be handled with appropriate
safety precautions.

e Hazards: It is classified as a combustible liquid.[1] It causes skin irritation and serious eye
irritation.[1] It may also cause respiratory irritation.[1]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. All handling should be performed in a well-ventilated area or a
chemical fume hood.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store
away from heat, sparks, open flames, and strong oxidizing agents.[7]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.

Conclusion

1-Bromo-2-(1,1-difluoroethyl)benzene is a synthetically versatile building block with
significant potential for research and development. Its well-defined physicochemical properties,
predictable reactivity, and the synergistic effects of its bromine and difluoroethyl substituents
make it a valuable tool for creating novel compounds in medicinal chemistry and materials
science. Adherence to rigorous analytical protocols is paramount to ensuring the reliability of
experimental outcomes derived from its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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